Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group, a hydroxymethyl group, and a carboxylate ester
Mechanism of Action
Target of Action
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is primarily used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists . P2Y12 is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
As a reactant in the synthesis of p2y12 antagonists, it likely contributes to the formation of compounds that can bind to the p2y12 receptor and inhibit its function, thereby preventing platelet aggregation .
Biochemical Pathways
The compound is involved in the synthesis of P2Y12 antagonists, which are known to inhibit the ADP-induced platelet aggregation pathway . By blocking the P2Y12 receptor, these antagonists prevent the activation of the G-protein inside the platelet, which in turn inhibits the release of calcium ions, ultimately preventing platelet aggregation .
Pharmacokinetics
As a reactant in the synthesis of p2y12 antagonists, its pharmacokinetic properties would be largely determined by the final structure of the synthesized compound .
Result of Action
The primary result of the action of this compound is the synthesis of P2Y12 antagonists . These antagonists inhibit platelet aggregation, which can be beneficial in conditions where excessive clotting is a concern, such as in certain cardiovascular diseases .
Action Environment
The action of this compound, as a reactant in chemical synthesis, is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the reaction and the yield of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with cyanate esters to form 1-carbamoyl-4-cyanopiperidine. This intermediate is then reacted with benzyl alcohol under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl 4-formylpiperidine-1-carboxylate.
Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts depending on the desired substitution.
Major Products:
Oxidation: Benzyl 4-formylpiperidine-1-carboxylate.
Reduction: this compound derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 4-formylpiperidine-1-carboxylate
- Benzyl 4-(hydroxymethyl)tetrahydro-1(2H)-pyridinecarboxylate
Uniqueness: Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its role as a precursor to bioactive compounds, such as P2Y12 antagonists, highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIORCIRVAZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353037 | |
Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122860-33-7 | |
Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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